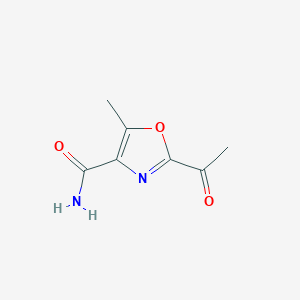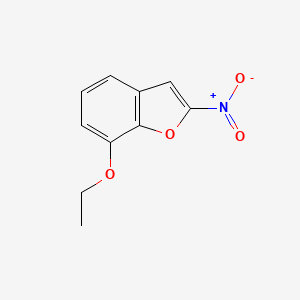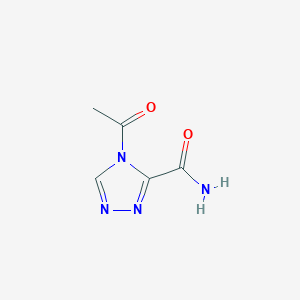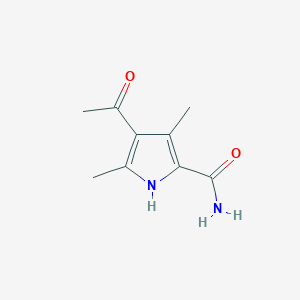
4-Thiazolidinone, 3-ethyl-5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-ethyl-5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazolidinone ring fused with a benzoxazole moiety, contributes to its wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-2-thioxo- typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under basic conditions. One common method involves the use of solid basic catalysts immobilized onto supported ionic liquid-like phases (SILLPs) to achieve high yields and selectivity . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. The use of green chemistry principles, such as employing recyclable catalysts and minimizing toxic waste, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3-ethyl-5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Thiazolidinone, 3-ethyl-5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-2-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-2-thioxo- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imino-4-thiazolidinones: These compounds share a similar thiazolidinone core but differ in their substituents, leading to variations in their biological activities.
2,3-Dihydrothiazoles: These compounds have a similar heterocyclic structure but lack the benzoxazole moiety, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of 4-Thiazolidinone, 3-ethyl-5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-2-thioxo- lies in its combined thiazolidinone and benzoxazole structure, which imparts a broad spectrum of biological activities and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
25962-05-4 |
|---|---|
Formule moléculaire |
C16H16N2O2S2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S2/c1-3-17-11-7-5-6-8-12(11)20-14(17)10-9-13-15(19)18(4-2)16(21)22-13/h5-10H,3-4H2,1-2H3/b13-9-,14-10- |
Clé InChI |
YAORVROFPFPJJU-FOIMCPNXSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2O/C1=C\C=C/3\C(=O)N(C(=S)S3)CC |
SMILES canonique |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)S3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)

![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)




![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)



![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)


